molecular formula C7H5Br2ClF3N B13090501 2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide

2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide

Cat. No.: B13090501
M. Wt: 355.38 g/mol
InChI Key: NAKFNCANBMUZJT-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide is a pyridine derivative that has gained attention in various fields of scientific research This compound is known for its unique chemical structure, which includes a bromomethyl group, a chloro group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide typically involves the bromination of 5-chloro-3-(trifluoromethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity and ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a pyridine derivative with an amine group, while oxidation may introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the development of biochemical probes and fluorescent markers for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide exerts its effects is primarily through its reactivity with nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. This reactivity is exploited in the synthesis of complex molecules and in the modification of biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-(Bromomethyl)-5-chloropyridine

Uniqueness

2-(Bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine hydrobromide is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring. These groups enhance the compound’s reactivity and provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H5Br2ClF3N

Molecular Weight

355.38 g/mol

IUPAC Name

2-(bromomethyl)-5-chloro-3-(trifluoromethyl)pyridine;hydrobromide

InChI

InChI=1S/C7H4BrClF3N.BrH/c8-2-6-5(7(10,11)12)1-4(9)3-13-6;/h1,3H,2H2;1H

InChI Key

NAKFNCANBMUZJT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)CBr)Cl.Br

Origin of Product

United States

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